molecular formula C19H17IP+ B13402582 (Iodomethyl)triphenylphosphonium

(Iodomethyl)triphenylphosphonium

Cat. No.: B13402582
M. Wt: 403.2 g/mol
InChI Key: YYFJLPYBGFLXOF-UHFFFAOYSA-N
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Description

Iodomethyl-triphenyl-phosphonium is a phosphonium salt with the chemical formula C19H17IP. It is a versatile reagent widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its role in the Wittig reaction, where it acts as a precursor to phosphoranes, which are essential intermediates in the synthesis of alkenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodomethyl-triphenyl-phosphonium can be synthesized through the reaction of triphenylphosphine with iodomethane. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions involve stirring the mixture at room temperature until the formation of the phosphonium salt is complete .

Industrial Production Methods

Industrial production of iodomethyl-triphenyl-phosphonium involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Iodomethyl-triphenyl-phosphonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Iodomethyl-triphenyl-phosphonium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of iodomethyl-triphenyl-phosphonium involves the formation of a phosphorane intermediate. In the Wittig reaction, the phosphorane reacts with a carbonyl compound to form a betaine intermediate, which then undergoes cyclization to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Similar Compounds

  • Ethyltriphenylphosphonium iodide
  • Benzyltriphenylphosphonium chloride
  • Methyltriphenylphosphonium bromide

Uniqueness

Iodomethyl-triphenyl-phosphonium is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in the Wittig reaction makes it a valuable reagent in organic synthesis, distinguishing it from other phosphonium salts .

Properties

Molecular Formula

C19H17IP+

Molecular Weight

403.2 g/mol

IUPAC Name

iodomethyl(triphenyl)phosphanium

InChI

InChI=1S/C19H17IP/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2/q+1

InChI Key

YYFJLPYBGFLXOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CI)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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